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Compound of Interest

Compound Name: Sulfo Cy7 bis-COOH

Cat. No.: B15553901 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies

for labeling proteins with Sulfo-Cyanine7 (Sulfo-Cy7) dyes. Sulfo-Cy7 is a near-infrared (NIR)

fluorescent dye valued for its high photostability, strong fluorescence emission, and excellent

water solubility, making it a prime choice for a variety of applications in biological research and

drug development.[1] Its utility in deep-tissue in vivo imaging, high-resolution microscopy, and

flow cytometry is well-established.[1]

Core Principles of Sulfo-Cy7 Protein Labeling
The most prevalent method for covalently attaching fluorescent dyes like Sulfo-Cy7 to proteins

involves the reaction of an amine-reactive derivative of the dye with primary amines on the

protein.[2][3] Primary amines are readily available on the protein surface at the N-terminus of

the polypeptide chain and on the side chain of lysine residues.[2]

The Sulfo-Cy7 bis-COOH molecule, as its name suggests, possesses two carboxylic acid

functional groups. These groups are not directly reactive with amines. To facilitate protein

labeling, they must first be activated. A common activation strategy converts the carboxylic

acids into N-hydroxysuccinimide (NHS) esters.[2][4] Many commercial suppliers offer pre-

activated forms, such as Sulfo-Cy7 bis-NHS ester, which simplifies the labeling process.[1][5]

The NHS ester reacts with primary amines under mild basic conditions (pH 7.2-9.0) to form a

stable amide bond, covalently linking the dye to the protein.[2] The reaction releases N-
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hydroxysuccinimide as a byproduct.[2] The efficiency of this reaction is dependent on several

factors, including pH, temperature, protein concentration, and the molar ratio of dye to protein.

[2][4]

Chemical Properties and Spectral Data
Sulfo-Cy7 dyes are characterized by their absorption and emission in the near-infrared

spectrum, a region where biological tissues exhibit minimal autofluorescence, allowing for

deeper tissue penetration and higher signal-to-noise ratios in imaging applications.[1] The key

spectral and physical properties of Sulfo-Cy7 bis-NHS ester are summarized in the table below.

Property Value Reference

Excitation Maximum (λ_max_) ~750 nm [5][6]

Emission Maximum (λ_em_) ~773 nm [5][6]

Molar Extinction Coefficient (ε) ~240,600 M⁻¹cm⁻¹ [5][6]

Fluorescence Quantum Yield

(Φ)
~0.24 [5][6]

Molecular Weight ~1041.3 g/mol [5]

Solubility Water, DMF, DMSO [5]

Storage Conditions
-20°C, protected from light,

desiccated
[5][6]

Experimental Protocols
This section provides a detailed protocol for labeling proteins using the amine-reactive Sulfo-

Cy7 bis-NHS ester.

Protein of interest (in an amine-free buffer, e.g., PBS)

Sulfo-Cy7 bis-NHS ester[5]

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[7]
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Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5[7]

Purification column (e.g., Sephadex G-25)[4]

Spectrophotometer

Protein Solution: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-

free buffer like PBS.[4] Buffers containing primary amines, such as Tris or glycine, will

compete with the protein for reaction with the NHS ester and must be avoided.[4] If the

protein is in an incompatible buffer, exchange it with the Reaction Buffer using dialysis or a

desalting column.

Dye Solution: Immediately before use, dissolve the Sulfo-Cy7 bis-NHS ester in a small

amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[8] NHS esters are

susceptible to hydrolysis in aqueous solutions, so the stock solution should be prepared

fresh.[2]

pH Adjustment: Adjust the pH of the protein solution to 8.3-8.5 using the Reaction Buffer.[4]

[7] This pH range is optimal for the reaction of NHS esters with primary amines while

minimizing hydrolysis of the ester.[2][7]

Calculate Molar Ratio: Determine the desired molar ratio of dye to protein. A common

starting point is a 10:1 to 20:1 molar excess of dye.[9] The optimal ratio can vary depending

on the protein and the desired degree of labeling and should be determined empirically.

Initiate the Reaction: Slowly add the calculated volume of the Sulfo-Cy7 bis-NHS ester stock

solution to the protein solution while gently vortexing.[4]

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at

4°C, protected from light.[7][10] Gentle mixing during incubation can improve labeling

efficiency.[4]

After the incubation period, it is crucial to remove any unreacted dye and byproducts from the

labeled protein.

Column Preparation: Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS or

another suitable storage buffer.[4]
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Separation: Apply the reaction mixture to the top of the column.[4] The larger, labeled protein

will elute first, while the smaller, unreacted dye molecules will be retained and elute later.

Fraction Collection: Collect the colored fractions corresponding to the labeled protein.[11]

The successful conjugate will be visibly colored.

The degree of labeling (DOL), which is the average number of dye molecules per protein

molecule, should be determined.

Spectrophotometric Analysis: Measure the absorbance of the purified conjugate at 280 nm

(for the protein) and at ~750 nm (for the Sulfo-Cy7 dye).[8]

DOL Calculation: The DOL can be calculated using the following formula:

DOL = (A_max_ × ε_protein_) / [(A_280_ - (A_max_ × CF_280_)) × ε_dye_]

Where:

A_max_ is the absorbance at ~750 nm.

A_280_ is the absorbance at 280 nm.

ε_protein_ is the molar extinction coefficient of the protein at 280 nm.

ε_dye_ is the molar extinction coefficient of the dye at ~750 nm (240,600 M⁻¹cm⁻¹).[5][6]

CF_280_ is the correction factor for the dye's absorbance at 280 nm (typically around 0.04

for Sulfo-Cy7).[6]

Visualization of Workflows and Pathways
The following diagrams illustrate the key chemical reaction and the general experimental

workflow for protein labeling.
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NHS Ester Reaction with Primary Amine

Protein-NH₂

(Primary Amine)

Protein-NH-CO-Sulfo-Cy7
(Stable Amide Bond)

Sulfo-Cy7-NHS Ester

N-hydroxysuccinimide

Click to download full resolution via product page

Caption: Covalent labeling of proteins via NHS ester chemistry.

Protein Labeling and Purification Workflow

1. Prepare Protein Solution
(Amine-free buffer, pH 8.3-8.5)

3. Mix and Incubate
(1-2h at RT or overnight at 4°C)

2. Prepare Dye Stock Solution
(Freshly dissolved in DMSO)

4. Purify Conjugate
(Gel Filtration Chromatography)

5. Characterize Conjugate
(Spectrophotometry, Calculate DOL)

Ready-to-use Labeled Protein

Click to download full resolution via product page

Caption: General workflow for protein labeling and purification.
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Applications in Research and Development
Proteins labeled with Sulfo-Cy7 are instrumental in a variety of applications due to the dye's

favorable spectral properties.

In Vivo Imaging: The near-infrared emission of Sulfo-Cy7 allows for deep-tissue imaging in

animal models, enabling the tracking of labeled proteins, antibodies, or drug conjugates to

study their biodistribution, target engagement, and pharmacokinetics.[1][12]

Fluorescence Microscopy: Labeled proteins can be visualized in cells and tissues with high

resolution, providing insights into their subcellular localization, trafficking, and interactions.[1]

Flow Cytometry: Sulfo-Cy7 provides a distinct signal for the detection and sorting of cells

based on the presence of a labeled protein on the cell surface.[1]

Molecular Probes: These conjugates are used in various bioanalytical assays to study

molecular interactions and enzymatic activities.[1]

By following the detailed protocols and understanding the underlying principles outlined in this

guide, researchers can effectively label proteins with Sulfo-Cy7 dyes for a wide range of

advanced applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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